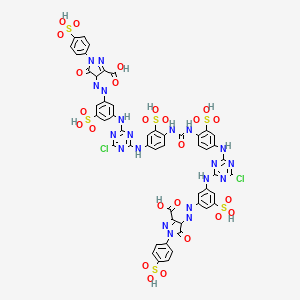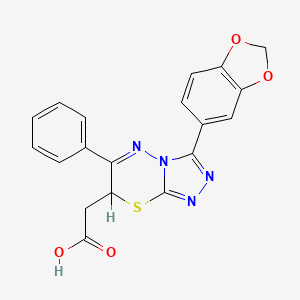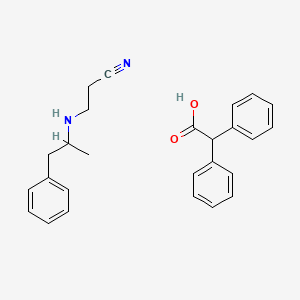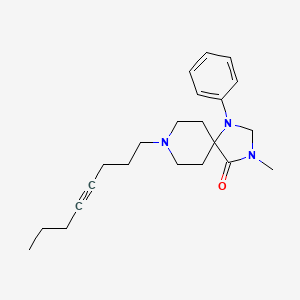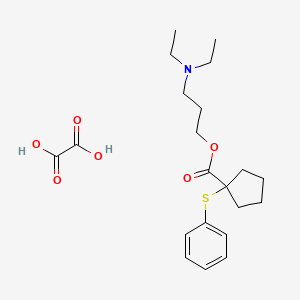
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate is a chemical compound with the molecular formula C33H66N3O.CH3O4S and a molecular weight of 631.994 . It is known for its unique structure, which includes an imidazolinium ring substituted with tridecyl and myristamidoethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate typically involves the reaction of 1-methylimidazole with tridecyl bromide to form 1-tridecyl-1-methylimidazolium bromide. This intermediate is then reacted with myristoyl chloride to introduce the myristamidoethyl group. Finally, the resulting compound is treated with methyl sulfate to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced reactors and purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The imidazolinium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the imidazolinium ring.
Scientific Research Applications
2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting various cellular processes. It can also interact with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Tridecyl-3-methylimidazolium chloride
- 1-Tridecyl-2-methylimidazolium bromide
- 1-Tridecyl-1-methylimidazolium iodide
Uniqueness
Compared to similar compounds, 2-Tridecyl-1-methyl-1-(2-myristamidoethyl)imidazolinium methylsulfate stands out due to the presence of the myristamidoethyl group, which enhances its surfactant properties and makes it more effective in various applications. This unique structure allows for better interaction with biological membranes and proteins, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
94022-76-1 |
|---|---|
Molecular Formula |
C34H69N3O5S |
Molecular Weight |
632.0 g/mol |
IUPAC Name |
methyl sulfate;N-[2-(1-methyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]tetradecanamide |
InChI |
InChI=1S/C33H65N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-32-34-28-30-36(32,3)31-29-35-33(37)27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-31H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
WMAWSOPSXJJRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


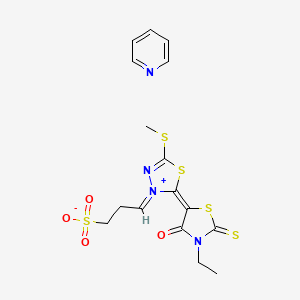

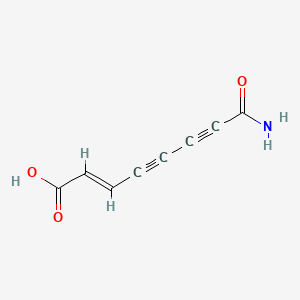


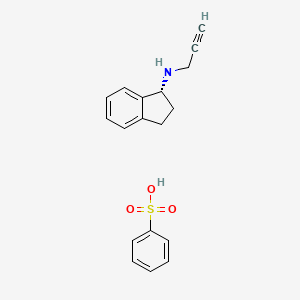

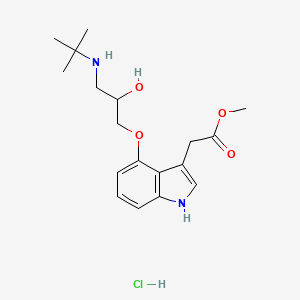
![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
